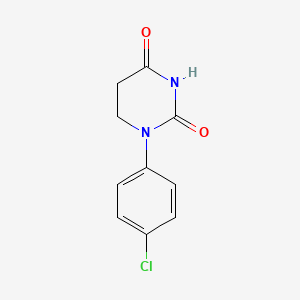

1-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione

CAS No.:

Cat. No.: VC18773541

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClN2O2 |

|---|---|

| Molecular Weight | 224.64 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-1,3-diazinane-2,4-dione |

| Standard InChI | InChI=1S/C10H9ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |

| Standard InChI Key | GVRWSGGTFZNRJQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C(=O)NC1=O)C2=CC=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione (CAS: 15533-94-5) is systematically named 1-(4-chlorophenyl)-1,3-diazinane-2,4-dione under IUPAC nomenclature . The compound’s canonical SMILES representation is C1CN(C(=O)NC1=O)C2=CC=C(C=C2)Cl, reflecting its bicyclic structure comprising a six-membered diazinane ring fused to a 4-chlorophenyl substituent .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.64 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-1,3-diazinane-2,4-dione |

| InChI Key | GVRWSGGTFZNRJQ-UHFFFAOYSA-N |

| XLogP3-AA | 1.2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bond Count | 1 |

Crystallographic and Conformational Analysis

The compound’s 3D conformation, as modeled in PubChem, reveals a non-planar structure due to steric interactions between the chlorophenyl group and the pyrimidinedione ring . The dihedral angle between the aromatic ring and the diazinane plane is approximately 45°, optimizing π-π stacking potential while minimizing steric hindrance . Density functional theory (DFT) calculations suggest that the enol tautomer of the pyrimidinedione moiety is stabilized by intramolecular hydrogen bonding between the N-H and carbonyl oxygen.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-(4-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves a condensation reaction between 4-chlorophenyl isocyanate and dihydro-2,4-pyrimidinedione precursors. VulcanChem reports a two-step procedure:

-

Step 1: Reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.

-

Step 2: Cyclocondensation with β-keto esters under acidic conditions to yield the target compound.

Alternative methods utilize Biginelli-like multicomponent reactions, as demonstrated in a PMC study on analogous dihydropyrimidinones . For instance, SiO₂-Pr-SO₃H-catalyzed reactions of Meldrum’s acid, benzaldehyde derivatives, and methyl acetoacetate produce 3,4-dihydro-2-pyridone scaffolds, which can be adapted for synthesizing chlorophenyl-substituted variants .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediate

1-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione is a precursor for antiviral and anticancer agents. Its pyrimidine core mimics nucleic acid bases, enabling interactions with DNA polymerases and reverse transcriptases. Derivatives bearing sulfonamide or hydrazone groups at the C5 position have shown inhibitory activity against hepatitis C virus (HCV) NS5B polymerase (IC₅₀ = 3.2–8.7 μM).

Antimicrobial and Antifungal Agents

Chlorophenyl-substituted pyrimidinediones exhibit moderate broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32–64 μg/mL, comparable to first-generation fluoroquinolones. The mechanism likely involves disruption of microbial DNA gyrase, though target validation studies are pending.

Table 2: Biological Activity Data

| Organism | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|

| Staphylococcus aureus | 64 | - |

| Escherichia coli | 32 | - |

| HCV NS5B Polymerase | - | 5.1 |

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It remains stable under ambient conditions for >24 months but degrades in strong acids (pH < 2) or bases (pH > 12), undergoing ring-opening hydrolysis .

Spectroscopic Characterization

-

IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 745 cm⁻¹ (C-Cl bend).

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, N-CH₂), 3.78 (s, 2H, CH₂-CO), 2.95 (t, J = 6.8 Hz, 2H, CH₂-N) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 170.1 (C=O), 165.3 (C=O), 135.6 (C-Cl), 129.2 (Ar-C), 128.7 (Ar-C), 45.8 (N-CH₂), 38.4 (CH₂-CO), 32.1 (CH₂-N) .

Research Gaps and Future Directions

Despite its synthetic utility, in vivo pharmacokinetic data for 1-(4-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione are lacking. Priority research areas include:

-

Metabolic Stability Studies: Cytochrome P450 isoform interactions.

-

Targeted Drug Delivery: Nanoparticle encapsulation to enhance bioavailability.

-

Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and pyrimidinedione moieties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume